Cas no 80035-27-4 (a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI))

a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI) structure
80035-27-4 structure
Product Name:a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI)
CAS No:80035-27-4
MF:C26H45NO19
MW:675.630810499191
CID:721510
PubChem ID:196548
Update Time:2025-04-19

a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI) Chemical and Physical Properties

Names and Identifiers

    • O-alpha fucopyranosyl-(1-2)-O-beta-galactopyranosyl-(1-3)-O-(alpha-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-glucopyranose
    • 2)-b-D-galactopyranosyl-(1&reg
    • 3)]-2-(acetylamino)-2-deoxy- (9CI)
    • Fgfadg
    • N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
    • DTXSID70230034
    • O-alpha-Fucopyranosyl-(1-2)-O-beta-galactopyranosyl-(1-3)-O-(alpha-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-glucopyranose
    • 80035-27-4
    • O-alpha-L-Fucopyranosyl-(1-2)-O-beta-D-galactopyranosyl-(1-3)-O-(alpha-L-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-D-glucopyranose
    • alpha-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-4)-O-(O-6-deoxy-alpha-L-galactopyranosyl-(1-2)-beta-D-galactopyranosyl-(1-3))-2-(acetylamino)-2-deoxy-
    • a-D-Glucopyranose, O-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- (9CI)
    • Inchi: 1S/C26H45NO19/c1-6-12(31)16(35)19(38)24(40-6)44-21-11(27-8(3)30)23(42-10(5-29)15(21)34)46-26-22(18(37)14(33)9(4-28)43-26)45-25-20(39)17(36)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-,21+,22+,23-,24-,25-,26+/m0/s1
    • InChI Key: GCWYCOQLTHSZFN-FGTYBABQSA-N
    • SMILES: O([C@@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)NC(C)=O

Computed Properties

  • Exact Mass: 675.258578
  • Monoisotopic Mass: 675.258578
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 9
  • Complexity: 997
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -6.4
  • Topological Polar Surface Area: 316

Experimental Properties

  • Density: 1.65
  • Boiling Point: 1014.1°C at 760 mmHg
  • Flash Point: 567.1°C
  • Refractive Index: 1.639
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.